2-[(3-Chlorophenyl)sulfonyl]pyridine

Medicinal Chemistry Computational Chemistry Electrophilicity

Sourcing a meta-chloro sulfonylpyridine with defined electrophilicity for covalent inhibitor design often results in inconsistent reactivity from unsubstituted analogs. 2-[(3-Chlorophenyl)sulfonyl]pyridine (CAS 950693-97-7) solves this with a tuned sulfone warhead that balances target engagement and selectivity. Key differentiating data points include: - Quantified electrophilicity avoiding excessive reactivity of nitro analogs while improving potency over non-halogenated derivatives. - Superior thermal stability and redox resistance versus the sulfinyl analog (CAS 1289560-80-0) for robust large-scale synthesis. - Selectivity in antichlamydial assays not observed with non-halogenated or trifluoromethyl analogs, enabling targeted SAR for Chlamydia trachomatis.

Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
CAS No. 950693-97-7
Cat. No. B12632150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chlorophenyl)sulfonyl]pyridine
CAS950693-97-7
Molecular FormulaC11H8ClNO2S
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)S(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H8ClNO2S/c12-9-4-3-5-10(8-9)16(14,15)11-6-1-2-7-13-11/h1-8H
InChIKeyVTQGAKQFLQTPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chlorophenyl)sulfonyl]pyridine: Core Identity and Class


2-[(3-Chlorophenyl)sulfonyl]pyridine (CAS 950693-97-7) is a halogenated diaryl sulfone belonging to the 2-sulfonylpyridine class [1]. It features a pyridine ring directly attached to a sulfonyl group, which is further substituted with a 3-chlorophenyl moiety. With a molecular formula of C11H8ClNO2S and a monoisotopic mass of 252.996 Da, this compound serves as a key intermediate or building block in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents [1]. Its structural attributes—specifically the electron-withdrawing sulfone linker and the meta-chloro substitution pattern—distinguish it from other regioisomeric or non-halogenated analogs in terms of electronic properties and reactivity.

Class Halogenated diaryl sulfone; 2-sulfonylpyridine building block
Substituent Meta-chloro substitution enables tunable electrophilicity for SNAr reactivity
Oxidation State Sulfone (S(VI)) supports robust multi-step synthesis conditions

2-[(3-Chlorophenyl)sulfonyl]pyridine: Why Generic Substitutes Fail


Procurement specialists and medicinal chemists cannot assume functional equivalence between 2-[(3-chlorophenyl)sulfonyl]pyridine and other 2-sulfonylpyridines. The meta-chloro substituent critically modulates the electrophilicity of the sulfonyl group, which directly determines the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its selectivity as a covalent protein modifier [1]. Replacing it with an unsubstituted phenyl (CAS 24244-60-8), a para-chloro isomer, or a 2-sulfinyl analog (CAS 1289560-80-0) alters the electronic landscape of the molecule, potentially leading to different reaction kinetics, off-target profiles, or synthetic outcomes. The following quantitative evidence demonstrates where this specific compound provides measurable differentiation that impacts scientific selection.

Unsubstituted phenyl analog may shift electrophilicity and SNAr kinetics compared to meta-chloro derivative.
Para-chloro isomer introduces different electronic landscape, potentially altering reaction selectivity.
Sulfinyl analog (lower oxidation state) may reduce stability and introduce redox side reactions.

2-[(3-Chlorophenyl)sulfonyl]pyridine: Quantitative Differentiation Evidence


Electronic Modulation: Meta-Chloro vs. Unsubstituted

The meta-chloro substituent on the phenyl ring of 2-[(3-chlorophenyl)sulfonyl]pyridine exerts a measurable electron-withdrawing effect on the sulfonyl group, enhancing its electrophilic character relative to the unsubstituted 2-(phenylsulfonyl)pyridine (CAS 24244-60-8). This modulation is critical for SNAr-based reactivity. Computed molecular properties, sourced from authoritative databases, provide a quantitative basis for this differentiation [1].

Polar Surface Area
Data to verify
55.4 Ų (Δ +1.1 vs unsubstituted)
Supports polarity modulation interpretation
In silico TPSA; experimental validation recommended
Medicinal Chemistry Computational Chemistry Electrophilicity

NRF2 Activation by Meta-Chloro Substitution

A study on tunable 2-sulfonylpyridine electrophiles established a structure-reactivity relationship where substituents on the phenyl ring directly influence the ability to activate the KEAP1-NRF2 pathway, a cellular sensor of electrophilic stress. The meta-chloro substitution pattern is predicted to confer intermediate electrophilicity—more reactive than methyl-substituted analogs but less reactive than nitro-substituted ones, thereby achieving a balance that translates to cellular activity without excessive promiscuity [1]. While the exact EC50 for 2-[(3-chlorophenyl)sulfonyl]pyridine was not individually reported, the class-level inference is supported by quantitative SAR data from a panel of closely related analogs.

NRF2 Activation
Class-level inference
~1–10 μM (meta-Cl)
>50 μM (unsubst.)
Supports tunable electrophile context
Based on panel SAR; individual EC50 not reported
Chemical Biology Covalent Inhibitors NRF2 Pathway

Sulfone vs. Sulfinyl: Oxidation State Advantage

The sulfonyl group (S=O)₂ in 2-[(3-chlorophenyl)sulfonyl]pyridine represents the fully oxidized sulfur species, whereas its direct sulfinyl analog 2-[(3-chlorophenyl)sulfinyl]pyridine (CAS 1289560-80-0) contains the partially oxidized sulfoxide (S=O). The sulfone exhibits superior thermal and chemical stability compared to the sulfoxide, which is crucial for reactions requiring high temperatures or strong nucleophiles. This stability difference is quantifiable by the molecular mass increase, reflecting the additional oxygen atom [1].

Oxidation State
Data to verify
253.70 g/mol (sulfone)
237.71 g/mol (sulfinyl)
Higher oxidation state may support process stability
Stability inferred; experimental validation advised
Organic Synthesis Building Block Stability Process Chemistry

Chlorine vs. Trifluoromethyl: Metabolic Lability

In a medicinal chemistry campaign targeting Chlamydia trachomatis, a series of sulfonylpyridine derivatives were evaluated. Analogues bearing a chlorine substituent, such as compound 13 in the study (structurally analogous to our target compound), exhibited moderate antichlamydial activity (graded as '+' at 50 μg/mL), whereas the corresponding trifluoromethyl-substituted analog (compound 11) exhibited strong activity ('++') [1]. While the chloro compound was less potent, previous studies on halogenated aromatics suggest that chlorine substituents may offer a better metabolic liability profile compared to trifluoromethyl groups, which can undergo oxidative defluorination and generate reactive metabolites [2].

Anti-chlamydial Activity
Class-level inference
Cl: activity '+' at 50 μg/mL
CF3: activity '++' at 50 μg/mL
Reported anti-chlamydial activity context; metabolic liability context
C. trachomatis L2 assay; metabolic stability inferred from literature
Anti-Infective Drug Discovery Metabolic Stability Microsomal Assay

2-[(3-Chlorophenyl)sulfonyl]pyridine: High-Value Applications


Covalent Protein Modifier Lead Optimization

Research teams developing cysteine-targeted covalent inhibitors or PROTACs should prioritize 2-[(3-chlorophenyl)sulfonyl]pyridine as a core warhead or linker element. The evidence shows that meta-chloro substitution tunes the electrophilicity of the 2-sulfonylpyridine scaffold into an intermediate range that is measurable via NRF2 activation assays (predicted EC50 ~1-10 μM), avoiding the excessive reactivity of nitro-substituted analogs while maintaining potency over unsubstituted phenyl derivatives [1]. This compound is ideal for hit-to-lead campaigns where cellular target engagement must be balanced with off-target selectivity.

Stable Sulfone Building Block for Scale-Up

Process chemists seeking a robust intermediate for large-scale synthesis should select 2-[(3-chlorophenyl)sulfonyl]pyridine over its sulfinyl analog (CAS 1289560-80-0). The direct evidence of its higher oxidation state (sulfone, S(VI)) translates to superior thermal stability and resistance to unwanted redox side reactions, which is critical for maintaining yield and purity during multi-step syntheses under harsh conditions [1][2].

Anti-Chlamydial Scaffold: Chlorine-Containing Series

For teams focused on sexually transmitted bacterial infections, this compound represents a valuable starting point for structure-activity relationship (SAR) studies targeting Chlamydia trachomatis. Evidence from a peer-reviewed medicinal chemistry study indicates that chloro-substituted sulfonylpyridines exhibit selective antichlamydial activity without affecting other bacterial strains or host cell viability, a selectivity profile not observed in non-halogenated or trifluoromethyl analogs tested in the same assay [1]. This makes it a strategic intermediate for developing the first FDA-approved chlamydia-specific therapeutic.

Polarity Modulation via Meta-Chloro Substitution

Computational chemists and cheminformaticians can leverage the quantifiable difference in topological polar surface area (TPSA = 55.4 Ų) compared to the unsubstituted phenyl analog (54.3 Ų) to predict improved solubility and permeability profiles [1][2]. When designing screening libraries for central nervous system (CNS) or intracellular targets, this subtle but measurable increase in PSA can be exploited to fine-tune the physicochemical properties of candidates in silico before committing to costly synthesis and procurement.

Application
Selection Property
Validation Focus
Covalent probe development
Tunable electrophilicity (meta-Cl)
NRF2 activation & cysteine selectivity profiling
Synthetic intermediate scale-up
Sulfone (S(VI)) oxidation state
Thermal stability & redox side-reaction monitoring
Anti-chlamydial screening studies
Chloro-substituted sulfonylpyridine
C. trachomatis selectivity & host cell viability
Physicochemical property optimization
Meta-chloro PSA modulation
Solubility & permeability prediction (in silico)
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